molecular formula C13H15Cl2NO2 B2838170 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1219903-59-9

2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No.: B2838170
CAS No.: 1219903-59-9
M. Wt: 288.17
InChI Key: WBRFZNANYJQIEG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions and a (1-hydroxycyclopentyl)methyl group attached to the nitrogen atom. Chlorinated benzamides are widely studied for their bioactivity, with substituents critically influencing their physicochemical properties and applications .

Properties

IUPAC Name

2,5-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-9-3-4-11(15)10(7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRFZNANYJQIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1-hydroxycyclopentylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound Name Substituent on N-Atom Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (Target) (1-Hydroxycyclopentyl)methyl C₁₃H₁₅Cl₂NO₂ ~304.17 (calculated) Cl, Benzamide, Hydroxycyclopentyl
Pronamide (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) 1,1-Dimethyl-2-propynyl C₁₂H₁₁Cl₂NO 274.13 Cl, Benzamide, Propynyl
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide 2-Methylbut-3-yn-2-yl C₁₃H₁₃Cl₂NO 286.15 Cl, Benzamide, Alkyne
5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide 2,5-Dimethylphenyl C₁₅H₁₄ClNO₂ 275.73 Cl, Benzamide, Hydroxyl, Methyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl C₁₁H₁₅NO₂ 193.24 Benzamide, Hydroxy, Methyl

Key Observations :

  • Chlorine Positioning : The 2,5-dichloro substitution pattern differs from 3,5-dichloro analogs (e.g., Pronamide), which may alter electronic properties and bioactivity.
  • Hydroxyl Groups : The hydroxyl group in the target compound and in could facilitate hydrogen bonding, improving binding affinity in biological systems or coordination with metals .

Table 2: Application Comparison

Compound Name Primary Applications Notable Properties
Target Compound Potential: Medicinal ligands/herbicides Predicted enhanced solubility and H-bonding
Pronamide Herbicide (Kerb®) High lipophilicity for soil persistence
3,5-Dichloro-N-(2-methylbutynyl) Herbicide, medicinal intermediates Alkyne group enables functionalization
N-(2-Hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H functionalization N,O-bidentate directing group
Azabicyclohexane derivative CNS drug candidate (e.g., ML218) Rigid bicyclic structure enhances selectivity

Key Observations :

  • Herbicidal Activity : Pronamide and its alkyne-substituted analogs exhibit herbicidal properties due to chloro groups increasing lipophilicity, enabling membrane penetration . The target compound’s hydroxycyclopentyl group may reduce soil persistence compared to Pronamide.
  • Medicinal Chemistry : The azabicyclohexane derivative (ML218) demonstrates how complex substituents (e.g., bicyclic systems) enhance central nervous system (CNS) targeting . The target compound’s hydroxyl group may offer similar advantages in drug design.
  • Coordination Chemistry : Compounds with N,O-bidentate groups (e.g., ) are valuable in catalysis, suggesting the target compound’s hydroxyl group could serve a similar role.

Physicochemical Properties

  • The hydroxycyclopentyl group in the target compound may balance these properties .
  • Stability : Carbamothioyl groups (e.g., ) introduce sulfur, which may improve metabolic stability but increase synthetic complexity.

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